molecular formula C9H17NO2 B6267492 2-(2,5,5-trimethylpyrrolidin-2-yl)acetic acid CAS No. 82830-90-8

2-(2,5,5-trimethylpyrrolidin-2-yl)acetic acid

Cat. No.: B6267492
CAS No.: 82830-90-8
M. Wt: 171.2
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Description

2-(2,5,5-trimethylpyrrolidin-2-yl)acetic acid is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with three methyl groups and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5,5-trimethylpyrrolidin-2-yl)acetic acid typically involves the reaction of 2,5,5-trimethylpyrrolidine with a suitable acetic acid derivative. One common method is the alkylation of 2,5,5-trimethylpyrrolidine with bromoacetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5,5-trimethylpyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2,5,5-trimethylpyrrolidin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals or polymers.

Mechanism of Action

The mechanism of action of 2-(2,5,5-trimethylpyrrolidin-2-yl)acetic acid depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with similar structural features.

    Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different biological activity.

    Thiophene derivatives: Compounds with a similar heterocyclic structure but containing sulfur instead of nitrogen.

Uniqueness

2-(2,5,5-trimethylpyrrolidin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

82830-90-8

Molecular Formula

C9H17NO2

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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